3-Fluoro-N-methylbenzylamine

Descripción general

Descripción

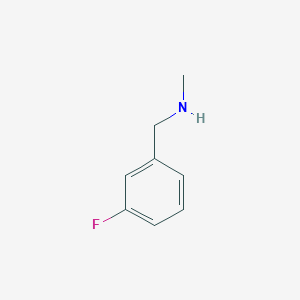

3-Fluoro-N-methylbenzylamine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a fluorine atom attached to the phenyl ring, which is further connected to a methylated amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methylbenzylamine typically involves the following steps:

Starting Material: The synthesis begins with 3-fluoroacetophenone.

Reductive Amination: The key step involves the reductive amination of 3-fluoroacetophenone with methylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a metal catalyst like palladium on carbon.

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-N-methylbenzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-fluorobenzaldehyde or 3-fluorobenzoic acid, while reduction can produce various secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Organic Chemistry Applications

Solvent Systems for Gas Separation

One of the notable applications of 3-FNMBA is in the development of solvent systems for acid-gas separation. Research indicates that 3-FNMBA can react with carbon dioxide to form carbamate, which can be utilized in capturing acid gases from gas streams effectively. This reaction enhances the efficiency of gas separation processes, particularly in reducing CO2 emissions from industrial sources . The solvent's ability to operate under less energy-intensive conditions compared to traditional solvents makes it a promising candidate for environmental applications.

Materials Science Applications

Synthesis of Iridium Complexes

3-FNMBA has been utilized in the synthesis of half-sandwich iridium(III) complexes. These complexes are formed through the reaction of 3-FNMBA with iridium precursors, leading to compounds that exhibit interesting catalytic properties . The synthesized iridium complexes have potential applications in catalysis and materials science, particularly in the development of new catalysts for organic transformations.

Hybrid Organic-Inorganic Materials

In materials science, 3-FNMBA is also noted for its role in hybrid organic-inorganic materials, particularly those with perovskite structures. Such materials have been explored for their tunable properties and potential use in optoelectronic devices . The incorporation of 3-FNMBA enhances the structural integrity and functional characteristics of these hybrid materials.

Table 1: Summary of Applications

Case Study: Solvent Systems

A study demonstrated the effectiveness of a solvent system incorporating 3-FNMBA for capturing CO2 from flue gases. The system showed improved absorption rates compared to conventional solvents, indicating a significant reduction in energy consumption during regeneration processes. This case highlights the practical implications of using 3-FNMBA in environmental chemistry.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-N-methylbenzylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It acts as a monoamine releaser, promoting the release of neurotransmitters like dopamine and norepinephrine. This action is mediated through its binding to specific transporter proteins, leading to increased synaptic concentrations of these neurotransmitters.

Comparación Con Compuestos Similares

Similar Compounds

3-Fluoroamphetamine: Similar in structure but with different pharmacological properties.

1-(3-Fluorophenyl)piperazine: Another fluorinated compound with distinct biological activities.

3-Fluorophenylbutan-1-one: A structural analog with different chemical reactivity.

Uniqueness

3-Fluoro-N-methylbenzylamine is unique due to its specific substitution pattern and the presence of a methylated amine group. This gives it distinct chemical and biological properties compared to other fluorinated compounds. Its ability to act as a monoamine releaser makes it particularly interesting for research in neuropharmacology.

Actividad Biológica

3-Fluoro-N-methylbenzylamine is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and neuropharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- Chemical Formula :

- CAS Number : 90389-84-7

- Molecular Weight : 155.2 g/mol

The compound features a fluorine atom attached to a benzylamine structure, which is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a monoamine releaser , promoting the release of neurotransmitters such as dopamine and norepinephrine. This is mediated through its binding to specific transporter proteins, leading to increased synaptic concentrations of these neurotransmitters .

Interaction with Neurotransmitter Receptors

Research indicates that this compound interacts with various neurotransmitter receptors, influencing behavioral outcomes in animal models. Its effects are particularly noted in studies related to:

- Dopaminergic Activity : The compound has been shown to enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions.

- Adrenergic Activity : By modulating norepinephrine levels, it may influence arousal and stress responses.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in this compound is critical for enhancing its biological activity compared to non-fluorinated analogs. Studies have demonstrated that fluorination can significantly alter the pharmacokinetic properties and receptor affinity of compounds .

Comparison with Related Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Fluorinated Benzylamine | Monoamine releaser, dopaminergic effects |

| 3-Fluoroamphetamine | Fluorinated Amphetamine | Stimulant effects on CNS |

| 1-(3-Fluorophenyl)piperazine | Fluorinated Piperazine | Anxiolytic and antidepressant properties |

Case Studies and Research Findings

- Neuropharmacological Studies :

- Potential Therapeutic Applications :

- In Vitro Studies :

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWCKKSSCIFVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238114 | |

| Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-84-7 | |

| Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-fluoro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)-N-methylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing an iridium(III) complex containing 3-Fluoro-N-methylbenzylamine?

A1: The synthesis of [(η5-pentamethylcyclopentadienyl)(this compound-к1,N)dichlorido]iridium(III) demonstrates the ability of this compound to act as a ligand in organometallic complexes. [] This is important because such complexes often exhibit unique catalytic properties. Further research could explore the potential applications of this specific complex in various chemical reactions.

Q2: How does the structure of this compound contribute to the properties of its tin-based hybrid semiconductors?

A2: In the tin-based hybrid semiconductors, the this compound contributes to the observed phase transition behavior. [] The fluorine-substituted organic amine structure within the material undergoes order-disorder transitions at specific temperatures, leading to dielectric anomalies and influencing the semiconducting properties. This highlights the potential of using this compound in designing new switchable materials with tunable electronic properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.